Tert-butyl (6-cyano-2,3-dihydrobenzofuran-3-yl)carbamate
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Overview
Description
Tert-butyl N-(6-cyano-2,3-dihydro-1-benzofuran-3-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a cyano group, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-cyano-2,3-dihydro-1-benzofuran-3-yl)carbamate typically involves the reaction of a benzofuran derivative with a tert-butyl carbamate precursor. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the benzofuran derivative in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-(6-cyano-2,3-dihydro-1-benzofuran-3-yl)carbamate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(6-cyano-2,3-dihydro-1-benzofuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Tert-butyl N-(6-cyano-2,3-dihydro-1-benzofuran-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-cyano-2,3-dihydro-1-benzofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The cyano group and benzofuran moiety are key functional groups that contribute to its biological activity. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound has a similar carbamate structure but with different substituents.
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another compound with a cyano group and tert-butyl group but with a pyridine ring instead of a benzofuran.
Uniqueness
Tert-butyl N-(6-cyano-2,3-dihydro-1-benzofuran-3-yl)carbamate is unique due to the presence of the benzofuran moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
tert-butyl N-(6-cyano-2,3-dihydro-1-benzofuran-3-yl)carbamate |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-11-8-18-12-6-9(7-15)4-5-10(11)12/h4-6,11H,8H2,1-3H3,(H,16,17) |
InChI Key |
HRQMXQDRNZGYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)C#N |
Origin of Product |
United States |
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